molecular formula C7H6ClNO B1273502 4-Amino-2-chlorobenzaldehyde CAS No. 42460-61-7

4-Amino-2-chlorobenzaldehyde

Cat. No.: B1273502
CAS No.: 42460-61-7
M. Wt: 155.58 g/mol
InChI Key: PFZVIGWKAMJZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the fourth position and a chlorine atom at the second position. This compound is known for its applications in various chemical syntheses and research fields due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-chlorobenzaldehyde can be synthesized through several methods. One common method involves the reduction of 4-amino-2-chlorobenzonitrile using diisobutylaluminium hydride in tetrahydrofuran under an inert atmosphere. The reaction is typically carried out at room temperature for two hours, followed by the addition of methanol at a lower temperature to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the chlorination of 4-aminobenzaldehyde using cuprous chloride and hydrochloric acid. This method leverages the availability of raw materials and the efficiency of the chlorination process to produce the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-amino-2-chlorobenzoic acid.

    Reduction: The compound can be reduced to 4-amino-2-chlorobenzyl alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: 4-Amino-2-chlorobenzoic acid.

    Reduction: 4-Amino-2-chlorobenzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Amino-2-chlorobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound can modulate pathways involved in inflammation, oxidative stress, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chlorobenzaldehyde is unique due to the presence of both amino and chloro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-amino-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVIGWKAMJZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393590
Record name 4-amino-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42460-61-7
Record name 4-amino-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-chlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chlorobenzaldehyde
Reactant of Route 3
4-Amino-2-chlorobenzaldehyde
Reactant of Route 4
4-Amino-2-chlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Amino-2-chlorobenzaldehyde
Reactant of Route 6
4-Amino-2-chlorobenzaldehyde
Customer
Q & A

Q1: What is the role of 4-Amino-2-chlorobenzaldehyde in the synthesis of fluorescent 7-amino-2,1-benzothiazines?

A1: this compound serves as a crucial starting material in the synthesis of fluorescent 7-amino-2,1-benzothiazines. [] The research demonstrates that it reacts with a sulfoximine in the presence of a palladium catalyst, leading to the formation of the desired benzothiazine ring system. This method offers a high-yielding and efficient route for the synthesis of these fluorescent compounds.

Q2: Are there alternative methods for synthesizing fluorescent 7-amino-2,1-benzothiazines using this compound?

A2: Yes, the research also describes an alternative approach where 7-fluoro-2,1-benzothiazines react with amines to yield the desired fluorescent 7-amino-2,1-benzothiazines. [] This method provides a complementary route to the palladium-catalyzed reaction with this compound and a sulfoximine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.